molecular formula C30H43FN4O11 B549506 Z-IETD-fmk

Z-IETD-fmk

Cat. No.: B549506
M. Wt: 654.7 g/mol
InChI Key: PHLCQASLWHYEMX-DEKIMQJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone, commonly known as Z-IETD-FMK, is a potent small-molecule inhibitor of Caspase-8. Caspase-8 is a key enzyme involved in the process of apoptosis, which is a form of programmed cell death. This compound is widely used in scientific research to study apoptosis and related cellular processes .

Mechanism of Action

Target of Action

Z-IETD-fmk is a potent small-molecule inhibitor of Caspase-8 (CASP-8) . CASP-8 plays a key role in regulated cell death, acting as an initiator of apoptosis but an inhibitor of necroptosis . Thus, blockade of CASP-8 is necessary for the induction of necroptosis upon engagement of death receptors .

Mode of Action

The tetrapeptide IETD in this compound binds preferentially to the active site of CASP-8 . The addition of a benzylocarboxonyl group (Z), O-methyl side chains, and a fluoromethyl ketone (FMK) group enhances Z‑IETD‑FMK cell permeability with no additional cytotoxic effects . Through the blockade of CASP-8, Z‑IETD‑FMK acts as an inducer of necroptosis .

Biochemical Pathways

This compound affects the pathways of apoptosis and necroptosis. In the absence or inactivation of CASP-8, death signals trigger necroptosis, a type of regulated necrosis . For full induction of necroptosis upon death receptor engagement, deubiquitination of RIPK1 is required .

Pharmacokinetics

This compound is provided as a powder and shipped at room temperature . Upon receipt, it should be stored at -20 °C . Upon resuspension, prepare aliquots and store at -20 °C . Resuspended product is stable for 6 months at -20 °C when properly stored . Avoid repeated freeze-thaw cycles .

Result of Action

This compound suppresses RIPK1-dependent apoptosis and contributes to TNF-α-induced RIPK1-dependent necroptosis . It has been shown to improve clinical outcome in models of lethal bacterial peritonitis and pneumonia by augmenting cytokine release, neutrophil influx, and bacterial clearance .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and storage conditions. It is shipped at room temperature and should be stored at -20 °C upon receipt . The resuspended product is stable for 6 months at -20 °C when properly stored . Repeated freeze-thaw cycles should be avoided to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone involves the following steps:

Industrial Production Methods

Industrial production of Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone itself, which is used as an inhibitor in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone is unique in its selective inhibition of Caspase-8, making it a valuable tool for studying the specific role of Caspase-8 in apoptosis and necroptosis. Its enhanced cell permeability and lack of additional cytotoxic effects further distinguish it from other similar compounds .

Properties

IUPAC Name

methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLCQASLWHYEMX-DEKIMQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43FN4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Z-IETD-FMK interact with caspase-8?

A1: this compound acts as a substrate analog and irreversibly binds to the active site of caspase-8. The fluoromethyl ketone group (FMK) in this compound forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its permanent inactivation. [, , , ]

Q2: What are the downstream effects of caspase-8 inhibition by this compound?

A2: By inhibiting caspase-8, this compound disrupts the extrinsic apoptotic pathway, typically initiated by death receptors like Fas (CD95/APO-1). This inhibition can prevent Bid cleavage, cytochrome c release from mitochondria, and downstream activation of other caspases (like caspase-3, -6, -7, and -9), ultimately suppressing apoptosis. [, , , , , , ]

Q3: Does this compound completely abolish apoptosis?

A3: While this compound effectively inhibits caspase-8 and the extrinsic pathway, it may not entirely prevent apoptosis. Some studies demonstrate that alternative cell death pathways, such as necroptosis or the intrinsic apoptotic pathway, can still be activated in the presence of this compound. [, , , ]

Q4: Can this compound differentiate between canonical and non-canonical inflammasome activation?

A4: Yes, this compound specifically blocks the non-canonical inflammasome pathway by inhibiting caspase-8. This contrasts with Z-YVAD-FMK, a caspase-1 inhibitor, which blocks both canonical and non-canonical inflammasome activation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C27H36F3N5O8, and its molecular weight is 615.6 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data (NMR, IR, etc.) might not be extensively detailed in the provided research, these techniques are likely used for structural confirmation and purity analysis during synthesis and characterization. []

Q7: Under what conditions is this compound typically used?

A7: this compound is commonly used in cell culture experiments to investigate the role of caspase-8 in various cellular processes, including apoptosis. It's typically dissolved in DMSO and added to cell culture media at varying concentrations and durations depending on the specific experimental design. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Is this compound compatible with all cell types?

A8: While this compound is widely used in various cell types, its efficacy and optimal working concentration might vary. It's crucial to optimize the experimental conditions for specific cell lines to ensure accurate results. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Does this compound have any catalytic activity?

A9: No, this compound is an irreversible inhibitor and doesn't possess any intrinsic catalytic activity. It blocks caspase-8 activity by forming a covalent adduct at the enzyme's active site. [, , , ]

Q10: What are the primary research applications of this compound?

A10: this compound is widely used in:

  • Apoptosis Research: Investigating the role of caspase-8 in various apoptotic pathways induced by different stimuli. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Inflammasome Research: Differentiating between canonical and non-canonical inflammasome activation pathways. []
  • Drug Discovery: Screening for potential therapeutic targets and evaluating the efficacy of novel caspase-8 inhibitors. []
  • Cell Death Mechanisms: Exploring alternative cell death pathways and their interplay with apoptosis. [, , , ]

Q11: Have there been computational studies on this compound?

A11: While not explicitly detailed in the provided research, computational chemistry techniques like molecular docking, molecular dynamics simulations, and QSAR modeling are valuable tools for studying this compound's binding interactions with caspase-8, predicting its properties, and designing more potent and selective caspase-8 inhibitors. []

Q12: How do structural modifications of this compound affect its activity?

A12: The tetrapeptide sequence (IETD) in this compound mimics the caspase-8 cleavage site and is crucial for its selectivity. Modifications to this sequence can significantly impact its binding affinity and inhibitory potency. [, , , ]

Q13: Are there specific formulations of this compound for improved stability or bioavailability?

A13: While the research primarily utilizes DMSO solutions, formulating this compound into nanoparticles or other drug delivery systems could potentially enhance its stability, solubility, and bioavailability for in vivo applications. [, ]

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